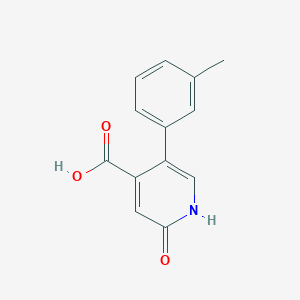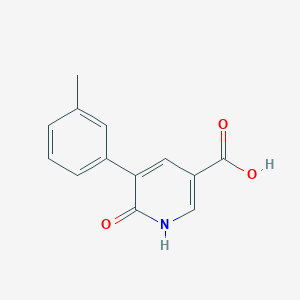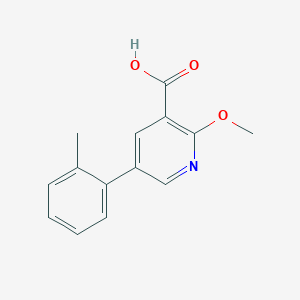
2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(4-methylphenyl)nicotinic acid (MMPNA) is a naturally occurring organic compound that has been found to possess a wide range of biological activities. It is an important component of many biological systems, and has been studied extensively in recent years due to its potential applications in medicine, agriculture and industry. MMPNA has been found to have anti-inflammatory, anti-cancer, anti-bacterial, anti-viral, and anti-fungal activities, as well as being involved in the regulation of cell metabolism.
Mecanismo De Acción
2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95% is believed to act by binding to cell receptors, which then activates a series of biochemical pathways. In particular, it is believed to activate the signaling pathways involved in the regulation of inflammation, cell growth, and cell death. Additionally, it is believed to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids.
Biochemical and Physiological Effects
2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95% has been found to have a range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-bacterial activities. Additionally, it has been found to be involved in the regulation of cell metabolism, and to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is relatively stable, and can be synthesized in a relatively simple reaction. Additionally, it is relatively non-toxic, and is not known to have any adverse effects when used in laboratory experiments. However, it is also relatively expensive, and its solubility in water is limited.
Direcciones Futuras
There are several potential future directions for 2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95% research. First, it could be further studied for its potential applications in medicine, agriculture, and industry. Additionally, it could be further studied for its potential to regulate cell metabolism and inhibit enzymes involved in the metabolism of carbohydrates and lipids. Finally, it could be further studied for its potential to act as an antioxidant, and for its potential to act as an anti-aging agent.
Métodos De Síntesis
2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95% can be synthesized from the reaction of 4-methylphenylacetic acid and 2-methoxyphenol in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethanol, and the product is purified by recrystallization. The yield of the reaction is typically around 95%.
Aplicaciones Científicas De Investigación
2-Methoxy-5-(4-methylphenyl)nicotinic acid, 95% has been studied for its potential applications in medicine, agriculture and industry. In medicine, it has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial activities. In agriculture, it has been studied for its potential to control pests and diseases. In industry, it has been studied for its potential applications in the production of drugs, cosmetics, and food additives.
Propiedades
IUPAC Name |
2-methoxy-5-(4-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-3-5-10(6-4-9)11-7-12(14(16)17)13(18-2)15-8-11/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKFGRAZVLBVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686933 |
Source


|
| Record name | 2-Methoxy-5-(4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(4-methylphenyl)nicotinic acid | |
CAS RN |
1261953-30-3 |
Source


|
| Record name | 2-Methoxy-5-(4-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














